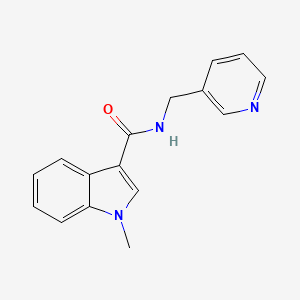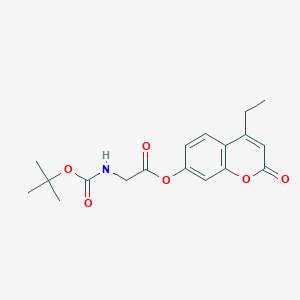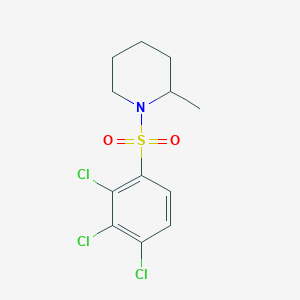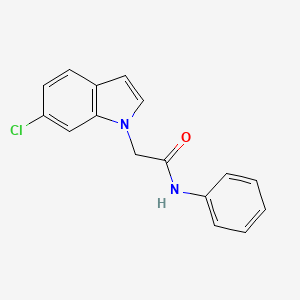![molecular formula C21H20BrN3O2 B15105706 (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B15105706.png)
(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a bromophenyl group, an indole moiety, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Indole Formation: Synthesis of the indole moiety through Fischer indole synthesis or other methods.
Piperazine Coupling: Coupling of the indole derivative with piperazine.
Carbonylation: Introduction of the carbonyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange or nucleophilic substitution at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
- (4-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
- (4-iodophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Uniqueness
The presence of the bromine atom in (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets.
Propiedades
Fórmula molecular |
C21H20BrN3O2 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20BrN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3 |
Clave InChI |
XNRZLVFVXQYSNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15105630.png)
![7-benzyl-3-cyclopropyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105638.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15105639.png)


![6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one](/img/structure/B15105659.png)
![Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate](/img/structure/B15105661.png)
![2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B15105671.png)
![Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B15105675.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B15105690.png)
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105693.png)
![3-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B15105700.png)
